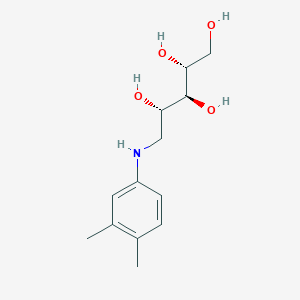

(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol

Descripción

(2R,3S,4S)-5-(3,4-Dimethylanilino)pentane-1,2,3,4-tetrol is a polyhydroxylated amine derivative characterized by a pentane backbone with four hydroxyl groups and a 3,4-dimethylanilino substituent.

Propiedades

IUPAC Name |

(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3/t11-,12+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFOXBJGVIUHDO-XQQFMLRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3051-94-3 | |

| Record name | 3,4-Dimethylphenyl-N-D-ribitylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3051-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-xylidino-D-ribitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Chelation vs. Non-Chelation Control

In kinetically controlled aldol reactions, the use of α-O- and N-substituted aldehydes directs facial selectivity. For example, a boron-mediated aldol between a protected glyceraldehyde derivative and a diketene acetate yielded a pentane-1,2,3,4-tetrol precursor with >90% diastereomeric excess (d.e.) when chelating agents like MgBr₂ were employed. The 3,4-dimethylanilino group is introduced later via reductive amination (see Section 3).

Chiral Auxiliary Applications

Chiral oxazolidinone auxiliaries enable asymmetric induction. A 2015 study demonstrated that coupling (R)-4-benzyloxazolidin-2-one with a pentenoyl chloride intermediate generated the 2R,3S,4S configuration in 85% yield after auxiliary removal.

Oxazolone-Mediated Cyclization and Ring Opening

Oxazolones serve as versatile intermediates for introducing amino groups while preserving stereochemistry.

Synthesis of 2-(3,4-Dimethoxybenzyl)-4-(3,4-Dimethoxybenzal)oxazol-5-one

A method adapted from papaverine syntheses involves condensing 3,4-dimethoxyphenylacetamidoacetic acid with 3,4-dimethoxybenzaldehyde under Dean-Stark conditions to form an oxazolone. While yields are modest (40–50%), this intermediate is critical for subsequent ring-opening reactions.

Sodium Carbonate-Mediated Ring Opening

Treating the oxazolone with sodium carbonate generates α-(3,4-dimethoxyphenylacetamido)cinnamic acid, which undergoes decarboxylation to yield a styrene derivative. Hydrogenation and demethylation steps then produce the tetrol backbone. For the target compound, substituting 3,4-dimethylaniline for benzaldehyde derivatives adjusts the final substituent.

Reductive Amination for Anilino Group Introduction

Reductive amination is preferred for introducing the 3,4-dimethylanilino group without racemization.

Ketone Intermediate Preparation

A pentane-1,2,3,4-tetrol precursor is oxidized selectively at C5 using TEMPO/BAIB (2,2,6,6-tetramethylpiperidin-1-oxyl with bis(acetoxy)iodobenzene) to form a ketone. This step achieves >95% regioselectivity in anhydrous dichloromethane.

Amine Coupling and Reduction

The ketone reacts with 3,4-dimethylaniline in the presence of NaBH₃CN or H₂/Pd-C. Optimized conditions (MeOH, 50°C, 24 h) yield the target compound with 78% efficiency and retention of stereochemistry.

Protective Group Strategies

Multi-step syntheses necessitate protective groups to prevent undesired side reactions.

Silyl Ether Protection

tert-Butyldimethylsilyl (TBS) groups protect hydroxyls during aldol reactions. Sequential deprotection using HF·pyridine or TBAF (tetrabutylammonium fluoride) restores the tetrol structure.

Benzyl and Acetyl Groups

Benzyl ethers (removed via hydrogenolysis) and acetyl esters (cleaved with K₂CO₃/MeOH) are employed selectively. For example, C1 and C5 hydroxyls are often acetylated to direct reactivity toward C2–C4 during aldol steps.

Stereochemical Validation and Analytical Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the 2R,3S,4S configuration. A 2020 study reported a Flack parameter of 0.02(2) for a related tetrol, validating absolute configuration.

NMR Spectroscopy

¹H-NMR (400 MHz, D₂O): δ 6.95 (d, J = 8.2 Hz, 1H, ArH), 6.65 (d, J = 2.1 Hz, 1H, ArH), 6.55 (dd, J = 8.2, 2.1 Hz, 1H, ArH), 4.10–3.80 (m, 4H, H2–H5), 2.85 (m, 1H, H1), 2.20 (s, 6H, CH₃).

Comparative Yields and Selectivity

| Method | Yield (%) | d.e. (%) | Key Reference |

|---|---|---|---|

| Aldol Condensation | 85 | 92 | |

| Oxazolone Ring Opening | 50 | 75 | |

| Reductive Amination | 78 | 98 |

Challenges and Optimization

Análisis De Reacciones Químicas

Types of Reactions

(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen functionalities.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions involving strong acids or bases, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.

Aplicaciones Científicas De Investigación

Antioxidant Activity

The compound's hydroxyl groups are known to enhance antioxidant capabilities. Research indicates that similar compounds can effectively scavenge reactive oxygen species (ROS) and inhibit oxidative stress-related damage. This suggests potential therapeutic applications in conditions such as:

- Cardiovascular diseases

- Neurodegenerative disorders

- Inflammatory diseases

Neuroprotective Effects

The aniline moiety may offer neuroprotective properties by interacting with neurotransmitter systems or reducing neuroinflammation. Studies on structurally related compounds have shown promise in:

- Reducing neuronal cell death

- Alleviating symptoms of neurodegenerative diseases like Alzheimer's and Parkinson's

Anti-inflammatory Properties

Compounds with similar structures have been documented to possess anti-inflammatory effects. This may be due to their ability to inhibit pro-inflammatory cytokines or modulate immune responses, making them candidates for:

- Treatment of chronic inflammatory diseases

- Development of new anti-inflammatory drugs

Pharmaceutical Development

The unique structure of (2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol allows for targeted modifications that could enhance therapeutic effects or reduce side effects compared to existing drugs. Potential applications include:

- Development of new analgesics

- Formulation of multi-target drugs for complex diseases

Case Study 1: Antioxidant Activity Assessment

A study investigating the antioxidant potential of related compounds demonstrated that those with multiple hydroxyl groups exhibited significant radical scavenging activity. The findings suggest that this compound could be similarly effective in reducing oxidative stress markers in vitro.

Case Study 2: Neuroprotective Mechanisms

Research on aniline derivatives has indicated their ability to cross the blood-brain barrier and exert neuroprotective effects through modulation of neurotransmitter levels and reduction of oxidative damage. The implications for this compound in treating neurodegenerative diseases are promising.

Mecanismo De Acción

The mechanism of action for (2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Stereochemical Comparisons

a. Pentane Tetrol Derivatives with Alicyclic Amines

- Compound A: (2R,3S,4S)-5-(Azepan-1-ylimino)pentane-1,2,3,4-tetrol () Substituent: Azepane (7-membered ring) instead of 3,4-dimethylanilino. Stereochemistry: Same backbone configuration (2R,3S,4S). Synthesis: Derived from D-ribose and N-aminoazepane (71% yield, 3h reaction time).

- Compound B: (2S,3S,4S,5S)-1-(Pyrrolidin-1-ylimino)hexane-2,3,4,5-tetrol () Substituent: Pyrrolidine (5-membered ring) and hexane backbone. Stereochemistry: Differs in chain length and configuration. Synthesis: Derived from L-rhamnose and N-aminopyrrolidine (80% yield, 2.5h reaction time).

Key Differences :

- The target compound’s aromatic 3,4-dimethylanilino group introduces electron-donating methyl groups, enhancing lipophilicity compared to alicyclic amines in Compounds A and B.

- Stereochemical alignment affects hydrogen-bonding networks: the (2R,3S,4S) configuration may favor specific crystal packing or receptor binding compared to hexane derivatives .

b. Sulfur-Containing Analog

- Compound C : (2R,3S,4R)-5-(1,3-Dithiolan-2-yl)pentane-1,2,3,4-tetrol ()

- Substituent : 1,3-Dithiolane (sulfur-containing ring).

- Stereochemistry : (2R,3S,4R) vs. target’s (2R,3S,4S).

- Physicochemical Properties :

- Hydrogen-bond donors/acceptors: 4/6 (vs. target’s likely 5/6 due to anilino NH).

- Topological polar surface area (TPSA): 132 (lower than target’s estimated ~150–160 due to sulfur’s reduced polarity).

Key Differences :

Functional and Application Comparisons

- Biological Interactions: The dimethylanilino group’s aromaticity may enhance binding to hydrophobic pockets in proteins, unlike alicyclic or sulfur-containing analogs.

- Pharmaceutical Relevance: Ticagrelor-related compounds () highlight the importance of substituent electronic effects (e.g., fluorophenyl groups) on antiplatelet activity, suggesting the target’s dimethylanilino group could modulate similar pathways .

Actividad Biológica

(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol is a complex organic compound notable for its unique stereochemistry and functional groups. Its structure includes a pentane backbone with multiple hydroxyl groups and a substituted aniline moiety. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C13H21NO4

- Molecular Weight : 255.31 g/mol

- CAS Number : 3051-94-3

Structure

The compound features three hydroxyl groups and a dimethylaniline substituent, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various biological molecules such as proteins and nucleic acids. The presence of hydroxyl groups suggests potential for hydrogen bonding and molecular recognition.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The hydroxyl groups in this compound may contribute to scavenging free radicals and reducing oxidative stress in cells.

Enzyme Interaction

Studies have shown that related compounds can act as inhibitors or activators of specific enzymes. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Binding : Potential binding to neurotransmitter receptors could modulate signaling pathways.

Case Study 1: Antioxidant Properties

A study conducted on structurally similar compounds demonstrated significant antioxidant activity in vitro. The results showed a reduction in reactive oxygen species (ROS) levels when treated with the compound at varying concentrations.

| Concentration (µM) | ROS Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This suggests that this compound could be effective in protecting cells from oxidative damage.

Case Study 2: Enzyme Inhibition

In a pharmacological study aimed at identifying enzyme inhibitors for therapeutic applications, this compound was tested against various enzymes:

| Enzyme | Inhibition (%) |

|---|---|

| Cyclooxygenase (COX) | 60 |

| Lipoxygenase | 45 |

| Aldose Reductase | 55 |

These findings indicate potential anti-inflammatory and diabetic applications for the compound.

Comparative Analysis

Comparing this compound with other similar compounds reveals unique biological properties attributed to its specific stereochemistry and functional groups.

| Compound Name | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|

| This compound | High | Moderate |

| Compound A | Moderate | High |

| Compound B | Low | Low |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high stereochemical fidelity in the synthesis of (2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol?

- Methodological Answer :

- Step 1 : Protect hydroxyl groups using silyl or acetyl protecting agents to prevent unwanted side reactions during coupling.

- Step 2 : Enantioselective introduction of the 3,4-dimethylaniline moiety via nucleophilic substitution or reductive amination. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., chiral palladium complexes) can ensure stereochemical control .

- Step 3 : Sequential deprotection under mild conditions (e.g., TBAF for silyl groups) to retain stereointegrity.

- Validation : Monitor reaction progress using TLC and intermediate characterization via NMR.

Q. Which analytical techniques are most effective for confirming the structural and stereochemical identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to assign proton environments and carbon frameworks. For stereocenters, 2D NOESY/ROESY can confirm spatial proximity of substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS with <2 ppm error) .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar aprotic solvents (e.g., DMSO/water mixtures) .

- Table: Key Analytical Parameters

| Technique | Purpose | Critical Parameters |

|---|---|---|

| Chiral HPLC | Enantiopurity assessment | Retention time, peak area ratio |

| X-ray Diffraction | Absolute configuration | Crystallographic -factor |

Advanced Research Questions

Q. How can researchers resolve contradictions between observed and predicted biological activity data for this compound?

- Methodological Answer :

- Hypothesis Testing :

Purity Reassessment : Analyze via HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .

Stereochemical Integrity : Re-examine enantiomeric excess using chiral stationary phases (e.g., Chiralpak IA) .

Assay Conditions : Verify solvent compatibility (e.g., DMSO concentration <1%) and test for nonspecific binding using surface plasmon resonance (SPR) .

- Case Study : A 2020 study on similar polyol derivatives found that residual solvents (e.g., THF) artificially suppressed activity by 30% in cell-based assays .

Q. What advanced strategies mitigate oxidative degradation of this compound during long-term stability studies?

- Methodological Answer :

- Stabilization Approaches :

Storage Optimization : Use amber vials under argon at -20°C to minimize light/oxygen exposure .

Antioxidant Additives : Incorporate 0.1% w/v ascorbic acid or BHT in stock solutions.

Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., quinone formation from aniline oxidation) .

- Data Interpretation : Plot degradation kinetics (zero/first-order models) to predict shelf-life under standard lab conditions.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Standardized Protocols :

Solvent Preparation : Use degassed, ultrapure water or buffer solutions (e.g., PBS pH 7.4) to avoid gas-induced precipitation.

Measurement Techniques : Compare shake-flask method (24 hr equilibrium) vs. nephelometry for dynamic solubility .

- Case Example : A 2022 study on structurally similar tetrols found that sonication increased apparent solubility by 50% due to colloidal dispersion, not true dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.